molecular formula C15H24O2 B8249521 (3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione

(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione

Cat. No.: B8249521
M. Wt: 236.35 g/mol
InChI Key: KDPFMRXIVDLQKX-QWHCGFSZSA-N
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Description

(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione is a complex organic compound characterized by its unique cyclodecane structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. The synthetic route may include steps such as cyclization, functional group transformations, and purification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, leading to biological effects. Pathways involved may include signal transduction, metabolic regulation, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,10S,13S,17S)-10,13-dimethyl-3-(m-tolylamino)hexadecahydro-1H-cyclopenta[α]phenanthren-17-yl)ethan-1-one
  • (3R,6E,10S)-6,10α-Dimethyl-3-[1-(acetoxymethyl)ethyl]-6-cyclodecene-1,4-dione

Uniqueness

(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPFMRXIVDLQKX-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC=C(CC(=O)[C@H](CC1=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
Reactant of Route 2
(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
Reactant of Route 3
(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
Reactant of Route 4
(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
Reactant of Route 5
(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
Reactant of Route 6
(3R,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione

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